Decerebrate Rigidity: 14-Fold Lower Intravenous Potency Than Chlorpromazine Confirms a Distinct Pharmacodynamic Window
In a direct head-to-head comparison using the intercollicular decerebrate cat model, dimethothiazine (fonazine) was compared with chlorpromazine and the experimental compound M & B 18,706 for potency in reducing rigidity [1]. M & B 18,706 exhibited seven times the potency of dimethothiazine and one-half the potency of chlorpromazine intravenously. From these data, dimethothiazine has approximately 1/14 (≈ 0.07×) the intravenous anti-rigidity potency of chlorpromazine. Critically, dimethothiazine produced substantially less ataxia and sedation than chlorpromazine at behaviorally active doses, a differentiation attributed to its minimal D2 receptor engagement conferred by the C2-sulfonamide group [1].
| Evidence Dimension | Intravenous potency for reducing intercollicular decerebrate rigidity in the cat |
|---|---|
| Target Compound Data | Potency defined as 1× (baseline); effective anti-rigidity dose range 1-4 mg/kg IV in related muscle spindle studies |
| Comparator Or Baseline | Chlorpromazine: 14× the IV potency of dimethothiazine for rigidity reduction; M & B 18,706: 7× the potency of dimethothiazine |
| Quantified Difference | Dimethothiazine IV anti-rigidity potency ≈ 1/14 of chlorpromazine (≈ 7% relative potency) |
| Conditions | Intercollicular decerebrate cat model; intravenous administration; rigidity measured as resistance to passive movement |
Why This Matters
This direct comparator data allows researchers to select fonazine hydrochloride when the experimental objective requires anti-rigidity or anti-spasticity activity without the confounding dopaminergic D2 blockade, extrapyramidal effects, or profound sedation that accompany equipotent doses of neuroleptic phenothiazines.
- [1] Maxwell DR, Read MA, Sumpter EA. Pharmacology of M & B 18,706, a drug which selectively reduces decerebrate rigidity. Br J Pharmacol. 1974 Jan;50(1):35-45. doi:10.1111/j.1476-5381.1974.tb09590.x. PMID: 4150889. View Source
